Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-
Description
Structural Elucidation and Molecular Characterization
Core Molecular Architecture and IUPAC Nomenclature
The compound belongs to the benzamide class, featuring a complex heterocyclic framework. Its molecular formula is C24H19ClN6O2 , with a molecular weight of 458.9 g/mol . The IUPAC name, 4-[[6-chloro-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenylbenzamide , systematically describes its structure:
- A benzamide moiety forms the central scaffold, substituted at the 4-position by an ether-linked imidazo[4,5-b]pyridine ring.
- The imidazo[4,5-b]pyridine system is further functionalized at the 2-position with a 1,3-dimethylpyrazol-4-yl group and at the 6-position with a chlorine atom.
- The N-phenyl group completes the benzamide substitution pattern.
The SMILES notation (CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)Cl)C) and InChIKey (CNHCGAFMYXVVCT-UHFFFAOYSA-N) provide unambiguous representations of atomic connectivity and stereochemical features.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy is critical for elucidating the compound’s structure. Theoretical and experimental NMR data align with its molecular architecture:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.25–2.50 | Singlet | Methyl groups (pyrazole) |
| ¹H | 7.20–8.40 | Multiplet | Aromatic protons |
| ¹³C | 112–155 | - | Aromatic carbons |
| ¹³C | 165–170 | - | Amide carbonyl (C=O) |
The ¹H NMR spectrum reveals distinct signals for the methyl groups (δ 2.25–2.50) and aromatic protons (δ 7.20–8.40). The ¹³C NMR spectrum confirms the presence of an amide carbonyl (δ ~167 ppm) and aromatic carbons (δ 112–155). Coupling patterns in the pyrazole and imidazo[4,5-b]pyridine rings further validate the substitution sites.
High-Resolution Mass Spectrometry (HR-MS) Fragmentation Patterns
HR-MS analysis (positive ion mode) yields a molecular ion peak at m/z 459.1245 ([M+H]+), consistent with the molecular formula C24H19ClN6O2 . Key fragmentation pathways include:
- Loss of the N-phenylbenzamide moiety (m/z 286.0821).
- Cleavage of the imidazo[4,5-b]pyridine ring (m/z 173.0478).
- Retention of the 1,3-dimethylpyrazole fragment (m/z 109.0522).
These fragments corroborate the connectivity of the heterocyclic systems.
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallography provides insights into the compound’s three-dimensional conformation. Although experimental crystallographic data for this specific derivative are not publicly available, analogous imidazo[4,5-b]pyridine structures exhibit:
- Planarity in the imidazo[4,5-b]pyridine ring system, stabilized by π-π interactions.
- Dihedral angles of 15–25° between the benzamide and pyrazole substituents, minimizing steric hindrance.
- Hydrogen bonding between the amide carbonyl and adjacent aromatic protons, influencing molecular packing.
Computational models (DFT-optimized) predict a similar conformation, with the pyrazole methyl groups adopting equatorial positions relative to the imidazo[4,5-b]pyridine plane.
Properties
Molecular Formula |
C24H19ClN6O2 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[[6-chloro-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenylbenzamide |
InChI |
InChI=1S/C24H19ClN6O2/c1-14-18(13-31(2)30-14)22-28-20-21(19(25)12-26-23(20)29-22)33-17-10-8-15(9-11-17)24(32)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,27,32)(H,26,28,29) |
InChI Key |
CNHCGAFMYXVVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzamide Core
The benzamide moiety is typically prepared by amide bond formation between a 4-hydroxybenzoic acid derivative and aniline. This is often achieved by converting the carboxylic acid to an acid chloride intermediate using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with aniline under basic or neutral conditions.
Alternatively, direct coupling methods using carbodiimide reagents (e.g., EDC, DCC) in the presence of catalytic DMAP can be employed to form the amide bond without isolating the acid chloride.
Preparation of the Imidazo[4,5-b]pyridine Substituent
The imidazo[4,5-b]pyridine core bearing the 6-chloro substituent is synthesized via cyclization reactions involving appropriately substituted pyridine and imidazole precursors.
The 2-position substitution with 1,3-dimethyl-1H-pyrazol-4-yl is introduced through Suzuki cross-coupling reactions using boronic acid or boronate ester derivatives of the pyrazole and halogenated imidazopyridine intermediates.
Chlorination at the 6-position is typically achieved by selective halogenation of the imidazopyridine ring using reagents such as N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents.
Formation of the Ether Linkage
The ether bond connecting the imidazopyridine moiety to the benzamide aromatic ring is formed by nucleophilic aromatic substitution or alkylation reactions.
A common approach involves reacting a 7-hydroxy-substituted imidazo[4,5-b]pyridine intermediate with a 4-halobenzamide derivative under basic conditions (e.g., potassium tert-butoxide in DMF) to form the aryl-aryl ether linkage.
This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Final Purification and Characterization
The crude product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Amide bond formation | 4-hydroxybenzoic acid + aniline | Thionyl chloride, then aniline, base | 4-hydroxy-N-phenylbenzamide |
| 2 | Cyclization | Pyridine and imidazole derivatives | Cyclization conditions (acid/base) | 6-chloro-imidazo[4,5-b]pyridine intermediate |
| 3 | Suzuki cross-coupling | Halogenated imidazopyridine + pyrazole boronic acid | Pd catalyst, base, solvent | 2-(1,3-dimethylpyrazol-4-yl)-6-chloro-imidazopyridine |
| 4 | Ether bond formation | 7-hydroxy-imidazopyridine + 4-halobenzamide | Potassium tert-butoxide, DMF, heat | Benzamide, 4-[[6-chloro-2-(1,3-dimethylpyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- |
Research Findings and Notes
The Suzuki cross-coupling reaction is a pivotal step for introducing the pyrazolyl substituent, offering high regioselectivity and functional group tolerance.
The use of potassium tert-butoxide in DMF as a base and solvent system is effective for the ether bond formation between the imidazopyridine and benzamide aromatic rings.
Amide bond formation via acid chloride intermediates remains a reliable method for constructing the benzamide core, with good yields and purity.
The synthetic route allows for structural modifications at various positions, enabling the exploration of analogs for biological activity optimization.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C24H19ClN6O2 |
| Molecular Weight | 458.9 g/mol |
| Key Synthetic Reactions | Amide bond formation, Suzuki cross-coupling, ether bond formation |
| Typical Reagents | Thionyl chloride, aniline, Pd catalyst, potassium tert-butoxide, DMF |
| Critical Conditions | Controlled temperature for cyclization and coupling; inert atmosphere for Suzuki reaction |
| Purification Methods | Column chromatography, preparative HPLC |
| Characterization Techniques | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Pd-Catalyzed Heteroannulation
A critical step in forming the imidazo[4,5-b]pyridine scaffold involves Pd-catalyzed cyclization. For example:
-
Starting material : Chloropyridine derivatives (e.g., 5-chloro-3-iodo-2-aminopyridine) .
-
Reaction : Coupling with alkynes (e.g., terminal acetylenes) in the presence of Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases like DABCO to form the fused imidazo[4,5-b]pyridine ring .
Sonogashira Cross-Coupling
This reaction facilitates the formation of carbon-carbon bonds between alkynes and aryl halides. In the context of this compound:
-
Reagents : Palladium catalysts, copper iodide, and bases (e.g., amine).
-
Role : Used to introduce the pyrazole substituent or other aromatic groups onto the imidazo[4,5-b]pyridine core .
Nucleophilic Substitution
The ether linkage between the imidazo[4,5-b]pyridine and benzamide moieties may form via:
-
Leaving group replacement : Replacement of a leaving group (e.g., tosylate, mesylate) on the imidazo[4,5-b]pyridine with the hydroxyl group of benzamide.
-
Conditions : Base-mediated (e.g., diisopropylethylamine in 2-propanol) to facilitate substitution .
Table 2: Comparative Analysis of Coupling Methods
Research Findings
-
Biological activity : The chloro-substituted imidazo[4,5-b]pyridine moiety enhances selectivity for targets like Aurora kinases, as observed in related studies .
-
Structural insights : Docking studies reveal that the N-phenylbenzamide fragment interacts with the hinge region of Aurora-A kinase, contributing to isoform selectivity .
-
Reactivity : The presence of electron-withdrawing groups (e.g., chlorine) on the imidazo[4,5-b]pyridine may influence its electrophilicity and reactivity in substitution reactions .
Scientific Research Applications
Benzamide derivatives are known for their wide range of biological activities:
- Anticancer Properties : Research indicates that benzamide derivatives can act as selective inhibitors of various cancer-related proteins. For instance, compounds similar to the one in focus have been shown to inhibit Aurora kinases, which play a crucial role in cell division and are often overexpressed in tumors .
- Antimicrobial Activity : Some studies have highlighted the fungicidal and larvicidal properties of benzamide derivatives. For example, certain benzamide compounds demonstrated significant larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
- Inhibition of Kinases : The compound has potential as a RET kinase inhibitor. Studies have shown that certain benzamide derivatives can effectively inhibit RET kinase activity, which is implicated in various cancers .
Data Table: Comparison of Biological Activities
Case Study 1: Anticancer Activity
A study published in ACS Medicinal Chemistry Letters explored the anticancer potential of imidazo[4,5-b]pyridine derivatives. The findings indicated that certain modifications to the benzamide structure significantly enhanced selectivity towards Aurora kinases, suggesting a promising avenue for cancer therapy development .
Case Study 2: Insecticidal Properties
Research conducted on benzamide derivatives substituted with pyridine-linked oxadiazoles revealed strong insecticidal properties against mosquito larvae. The most effective compound achieved over 90% mortality at low concentrations, highlighting its potential as an eco-friendly pesticide .
Case Study 3: Kinase Inhibition
A recent investigation into the selectivity of imidazo[4,5-b]pyridine derivatives found that specific substitutions could enhance their inhibitory effects on RET kinases. The study concluded that these compounds could serve as lead candidates for further development in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings
Linkage Type: The oxy-bridge in the target compound and 40f enhances Aurora A selectivity compared to the amino linkage in 28b, which favors dual Aurora A/B inhibition . Piperazine linkers (e.g., compound 31) broaden kinase inhibition but reduce isoform specificity .
1,3-Dimethylpyrazole (target compound) provides steric bulk for selective binding, while 4-(dimethylamino)phenyl (compound 31) introduces polar interactions, boosting potency .
Biological Potency :
- Compound 31’s IC₅₀ of 0.042 µM for Aurora A is superior to the target compound’s inferred activity, likely due to its optimized piperazine-thiazole substituent .
- The absence of a benzamide moiety in 27g correlates with reduced Aurora selectivity, suggesting the benzamide scaffold is critical for targeted inhibition .
Physicochemical and Pharmacokinetic Properties
- Solubility : Compounds with polar substituents (e.g., pyrazine in 27g) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., cyclobutyl in 40f) favor blood-brain barrier penetration .
- Metabolic Stability: The oxy-bridge in the target compound may confer resistance to cytochrome P450 oxidation compared to amino-linked analogs like 28b .
- Polymorphism : Salts and polymorphs of related compounds (e.g., 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) are patented for improved crystallinity and stability .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- (CAS Number: 72734886) is a complex structure that integrates various pharmacophores, potentially enhancing its biological efficacy.
Chemical Structure
The chemical formula of this compound is , featuring a chlorinated imidazopyridine moiety linked to a benzamide structure. The presence of the dimethylpyrazole group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities across several domains:
-
Anticancer Activity :
- Studies have shown that benzamide derivatives can act as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. The structural characteristics of this specific compound suggest it may possess HDAC inhibitory activity, potentially leading to apoptosis in cancer cells.
- A related study demonstrated that benzamides with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation into their therapeutic potential .
-
Antimicrobial Properties :
- There is evidence suggesting that benzamide derivatives can exhibit antimicrobial activity. For instance, compounds with similar functional groups have shown effective larvicidal and fungicidal properties against various pathogens at low concentrations .
- The compound's structure may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.
-
Anti-inflammatory Effects :
- Some benzamides are reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in chronic inflammatory diseases where such mediators play a critical role.
Table 1: Biological Activities of Related Benzamide Derivatives
Detailed Research Findings
A recent study focused on the synthesis and biological evaluation of novel benzamides substituted with various heterocycles. The findings revealed that certain modifications significantly enhanced the larvicidal activity against mosquito larvae, with some compounds achieving over 90% effectiveness at low concentrations .
Additionally, the structure-activity relationship (SAR) analysis indicated that specific substituents on the benzene ring were crucial for enhancing antifungal activity against pathogens like Fusarium oxysporum and Phytophthora capsica.
Q & A
Q. What are the key synthetic pathways for this benzamide derivative, and what challenges are associated with its yield optimization?
The synthesis involves multi-step reactions, including coupling of substituted pyrazoles and imidazopyridines. A common approach is the nucleophilic substitution of a chlorinated intermediate with a hydroxyl-bearing heterocycle, followed by amidation. For example, similar compounds require 11 steps with overall yields of 2–5% due to steric hindrance and purification complexities . Challenges include low yields in cyclization steps and the need for high-purity reagents to avoid by-products. Methodological improvements could involve microwave-assisted synthesis or flow chemistry to enhance efficiency.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions, particularly the imidazo[4,5-b]pyridine and pyrazole moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous stereochemical data, as demonstrated in analogous benzamide derivatives . Infrared (IR) spectroscopy helps track functional groups like amides (C=O stretch at ~1650 cm⁻¹).
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Target-based assays (e.g., enzyme inhibition for kinase or receptor targets) and cell viability assays (MTT or ATP-luminescence) are suitable. The compound’s imidazopyridine core suggests potential kinase inhibition, similar to pharmacophores in and . Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes are critical early steps .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Density Functional Theory (DFT) calculations predict transition states and intermediates to identify rate-limiting steps. Molecular dynamics simulations model solvent effects, while machine learning algorithms analyze historical reaction data to suggest optimal catalysts (e.g., Pd-based for cross-couplings) or temperatures. highlights computational modeling for structure-function relationships in benzamide derivatives, applicable here .
Q. How do modifications to the imidazo[4,5-b]pyridine moiety influence pharmacokinetic properties?
Substituent effects can be studied via SAR (Structure-Activity Relationship) assays. Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances metabolic stability by reducing CYP450-mediated oxidation. LogP calculations and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tools predict bioavailability changes. shows chloro-substituted analogs with improved receptor binding .
Q. How to resolve discrepancies in NMR data arising from dynamic proton exchange or tautomerism?
Variable-temperature NMR (VT-NMR) can suppress exchange broadening by cooling the sample. For tautomers (e.g., keto-enol equilibria in pyrazoles), deuterated solvents like DMSO-d₆ or D₂O may stabilize dominant forms. 2D-NOESY detects spatial proximity of protons in ambiguous configurations. ’s Mannich reaction study underscores the role of solvent polarity in stabilizing intermediates .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Design of Experiments (DoE) identifies critical process parameters (e.g., reaction time, stoichiometry). Process Analytical Technology (PAT) monitors reactions in real-time via inline FTIR or Raman spectroscopy. ’s low-yield synthesis emphasizes the need for rigorous quality control during intermediate isolation .
Data Contradiction Analysis
Q. Conflicting biological activity How to determine if variations stem from impurities or assay conditions?
Orthogonal analytical methods (HPLC-MS, LC-UV) verify compound purity (>95%). Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) reduce variability. Positive controls (e.g., staurosporine for kinase assays) validate experimental setups. ’s PubChem data highlights reproducibility challenges in bioactive heterocycles .
Q. Divergent XRD and computational geometry predictions: Which should take precedence?
Experimental XRD data supersedes computational models for solid-state structures. However, gas-phase DFT calculations may better reflect solution-phase conformations. Compare with analogous structures in databases like Cambridge Structural Database (CSD). ’s crystallographic analysis provides a benchmark for structural validation .
Methodological Recommendations
- Synthetic Protocol Refinement : Use palladium-catalyzed Suzuki-Miyaura couplings for aryl-aryl bond formation, as seen in and .
- Characterization Workflow : Combine HRMS, 2D-NMR, and elemental analysis for unambiguous confirmation.
- Biological Profiling : Employ high-throughput screening (HTS) followed by counter-screens to eliminate false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
